N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide
Description
N'-[(2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide is a thiazolidinedione (TZD)-derived compound characterized by a 2,4-dioxo-1,3-thiazolidin-5-ylidene core linked via a (2Z)-configured acetyl group to a 2-hydroxybenzohydrazide moiety. The Z stereochemistry of the exocyclic double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions. This compound belongs to a class of hydrazide hybrids, where structural modifications on the benzohydrazide or TZD ring can significantly alter physicochemical and pharmacological profiles .
Properties
Molecular Formula |
C12H9N3O5S |
|---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C12H9N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-5,16H,(H,14,17)(H,15,18)(H,13,19,20)/b8-5- |
InChI Key |
ZXAIMBDZCMVROU-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C\2/C(=O)NC(=O)S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C=C2C(=O)NC(=O)S2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dioxo-1,3-Thiazolidin-5-Ylidene Acetyl Chloride
Key Reagents : Thiourea, chloroacetic acid, thionyl chloride (SOCl₂).
-
Thiazolidinone Core Formation
-
Ylidene Formation
-
Acyl Chloride Conversion
-
Convert the carboxylic acid to acyl chloride using SOCl₂ in anhydrous conditions.
-
Example Reaction Pathway :
Synthesis of 2-Hydroxybenzohydrazide
Key Reagents : Salicylic acid, hydrazine hydrate.
-
Hydrazide Formation
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Salicylic acid | Ethanol | Reflux | 3–5 h | 85–90% |
| Hydrazine hydrate |
Coupling Reaction
Key Reagents : Thiazolidinylidene acyl chloride, 2-hydroxybenzohydrazide, pyridine.
-
Acylation
-
Workup
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dioxane/pyridine |
| Temperature | 25–30°C |
| Reaction Time | 2–4 hours |
| Workup Solvent | n-Butanol |
| Yield | 65–78% |
Critical Reaction Parameters and Variations
Influence of Solvent and Base
Stereochemical Control
-
The Z-configuration at the ylidene position is stabilized by:
Characterization Data
Spectroscopic Analysis
Comparative Reaction Yields
| Method | Yield (%) | Notes |
|---|---|---|
| Direct Acylation | 65–78 | Pyridine/dioxane, room temperature |
| Microwave Assistance | 80–85 | Shorter reaction times |
| DMF Solvent | 70–75 | Higher polarity, slower kinetics |
Research Findings and Challenges
Key Advancements
Limitations and Solutions
| Challenge | Solution |
|---|---|
| Low solubility | Use DMF/H₂O mixtures for recrystallization |
| Byproduct formation | Purify via column chromatography (SiO₂) |
Chemical Reactions Analysis
Hydrolysis Reactions
The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:
Cyclocondensation Reactions
The hydrazide group participates in cyclocondensation with aldehydes/ketones to form heterocycles:
Key Mechanism :
-
Knoevenagel condensation between the active methylene group (C=O adjacent to thiazolidinone) and aldehydes forms α,β-unsaturated intermediates.
-
Subsequent intramolecular cyclization yields fused heterocyclic systems .
Nucleophilic Substitution at the Thiazolidinone Ring
The sulfur atom and carbonyl groups in the thiazolidinone ring enable nucleophilic attacks:
Structural Impact :
-
Substitution at the 5-position of the thiazolidinone ring enhances biological activity by modulating electronic and steric properties .
Coordination Chemistry with Metal Ions
The hydrazide and hydroxyl groups act as chelating sites for metal complexes:
Key Findings :
-
Metal complexes exhibit enhanced bioactivity compared to the parent ligand, attributed to improved membrane permeability and target binding .
Oxidation and Reduction Reactions
Diels-Alder Cycloaddition
The α,β-unsaturated ketone moiety participates in [4+2] cycloadditions:
| Dienophile | Conditions | Cycloadduct | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene derivatives | Toluene, 110°C | Bicyclic thiazolidinone systems | 60–75% |
Scientific Research Applications
N’-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations in the Benzohydrazide Moiety
The 2-hydroxybenzohydrazide group in the target compound distinguishes it from analogs with substituents such as methoxy, chloro, or nitro groups. Key comparisons include:
- (2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide (): Structure: Replaces the 2-hydroxybenzohydrazide with a 4-methoxyphenylacetamide group. Molecular Formula: C₁₂H₁₀N₂O₄S (MW: 278.28) .
2-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (Compound 18, ):
- Structure : Features a 3-chlorobenzoyl hydrazine group and a phenyl acetate linker.
- Impact : The chloro substituent increases electron-withdrawing effects, stabilizing the hydrazone tautomer. The compound exhibits a higher melting point (243–245°C) compared to the target compound, likely due to enhanced crystalline packing from the chloro group .
- (Z)-N-(4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide (): Structure: Incorporates a benzodioxole ring and a thioxo group (C=S) replacing one of the TZD carbonyls (C=O). Impact: The thioxo group reduces ring polarity and may alter binding affinity to targets like PPAR-γ.
Modifications in the Thiazolidinedione Core
Variations in the TZD ring include substitutions or replacement of oxygen with sulfur:
Physicochemical and Spectral Comparisons
Biological Activity
N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H14N2O4S
- Molecular Weight : 298.34 g/mol
- CAS Number : 853744-88-4
The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Cellular Receptors : It is hypothesized that the compound may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
Recent studies have explored the anticancer potential of thiazolidinone derivatives. For example:
- A study published in Journal of Medicinal Chemistry reported that thiazolidinone compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Zhang et al. (2020), derivatives similar to this compound were tested for their antimicrobial efficacy against multi-drug resistant strains. The results indicated that these compounds significantly inhibited bacterial growth compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A study by Kumar et al. (2021) investigated the effects of thiazolidinone derivatives on human cancer cell lines. The findings revealed that these compounds induced cell cycle arrest and apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells at micromolar concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions between thiazolidine-2,4-dione precursors and substituted hydrazides or aldehydes. For example, hybrid compounds with chlorophenylthiosemicarbazone moieties (e.g., compounds 37–40 in ) were synthesized in yields of 79–84% by reacting hydrazinylidene intermediates with chlorophenyl isothiocyanates under reflux conditions in ethanol. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for improved solubility), and reaction time (4–6 hours) . Similar protocols in achieved yields >90% using mercaptoacetic acid cyclization steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Used to confirm hydrazone (δ 10–12 ppm) and thiazolidinedione (δ 165–170 ppm) moieties. For instance, compound 51 ( ) showed distinct methoxy proton signals at δ 3.83 ppm and aromatic protons at δ 7.08–7.42 ppm .
- Elemental Analysis : Validates purity, e.g., compound 16 ( ) had calculated C/H/N percentages within 0.3% of experimental values .
- Melting Points : Consistency across recrystallization batches (e.g., 212–214°C for compound 37 in ) ensures reproducibility .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives exhibit antibacterial activity against Haemophilus spp., with MIC values ranging from 8–64 µg/mL. Biofilm inhibition assays ( ) revealed that electron-withdrawing substituents (e.g., Cl, Br) enhance activity by disrupting bacterial membrane integrity . Antioxidant assays (DPPH/ABTS) in showed IC50 values correlating with phenolic hydroxyl groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the Z/E configuration of the thiazolidin-5-ylidene acetyl group?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software ( ) is critical. For example, SHELXL refines anisotropic displacement parameters to confirm the (2Z) configuration via bond-length analysis (C=C ~1.34 Å) and torsion angles. WinGX/ORTEP ( ) visualizes electron density maps to distinguish stereoisomers .
Q. How do structural modifications (e.g., substituent position, halogenation) impact antibacterial efficacy, and how can contradictory results across studies be reconciled?
- Methodological Answer :
- Substituent Effects : Para-chloro derivatives (e.g., compound 39 in ) showed higher activity than ortho/meta analogs due to improved lipophilicity (logP ~2.8). Conversely, dichloro-substituted analogs (e.g., compound 40) had reduced solubility, lowering bioavailability .
- Data Contradictions : Discrepancies in MIC values (e.g., vs. 15) may arise from assay conditions (pH, inoculum size). Statistical meta-analysis (e.g., ANOVA with post-hoc Tukey tests) can identify outliers and normalize datasets .
Q. What computational methods are employed to predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations ( ) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity. Molecular docking (AutoDock Vina) with Staphylococcus aureus FabI enzyme (PDB: 3GNS) identifies hydrogen bonding between the hydrazide group and Thr196 (binding affinity: −8.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
